molecular formula C17H25ClN2O4S B2855772 N-(3-chloro-4-methoxyphenyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide CAS No. 1206998-81-3

N-(3-chloro-4-methoxyphenyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide

Cat. No. B2855772
CAS RN: 1206998-81-3
M. Wt: 388.91
InChI Key: GIJCNSULRITAIF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound is also known as ABT-639 and has been found to have potential therapeutic applications in the treatment of chronic pain.

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized various derivatives of cyclohexanecarboxamide, focusing on the structural characterization and the conformation of these compounds. For instance, the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been detailed, highlighting the crystal structure of specific derivatives and their molecular conformations, which are stabilized by intramolecular hydrogen bonds forming pseudo-six-membered rings (Özer et al., 2009).

Medical Imaging

In medical imaging, particularly positron emission tomography (PET), derivatives of cyclohexanecarboxamide have been evaluated for their potential in quantifying receptor sites in the human brain. A study compared the use of 18F-labeled compounds for imaging serotonin 1A receptors, highlighting the pharmacokinetics, receptor binding, and the impact of defluorination on imaging quality. The research underscored the importance of finding compounds with favorable characteristics for PET imaging, such as resistance to in vivo defluorination (Choi et al., 2015).

Drug Metabolism

The metabolism of drugs, including their biotransformation and the production of metabolites, is a crucial area of research. One study demonstrated the application of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, facilitating the structural characterization of these metabolites. This approach aids in understanding the metabolic pathways and the potential effects of drug metabolites (Zmijewski et al., 2006).

Spectroscopy and Material Science

In material science, the interactions between drugs and materials like chitosan hydrogels have been explored using spectroscopy. For instance, the study of glibenclamide's structure within chitosan hydrogels revealed insights into molecular interactions and the potential for developing drug delivery systems (Delgadillo-Armendariz et al., 2014).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-[(ethylsulfonylamino)methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O4S/c1-3-25(22,23)19-11-12-4-6-13(7-5-12)17(21)20-14-8-9-16(24-2)15(18)10-14/h8-10,12-13,19H,3-7,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJCNSULRITAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1CCC(CC1)C(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide

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